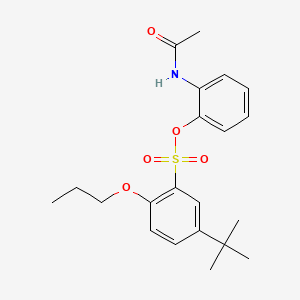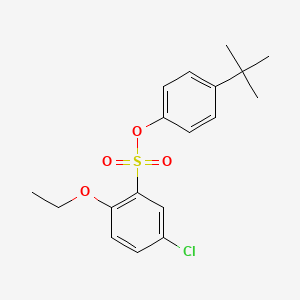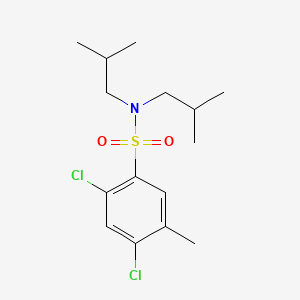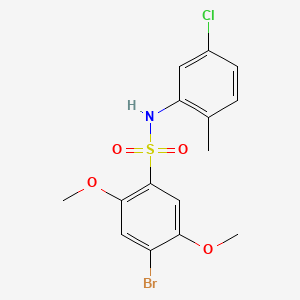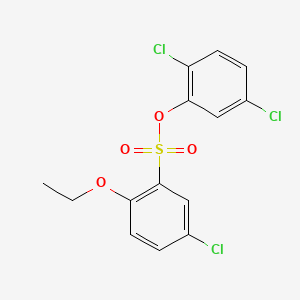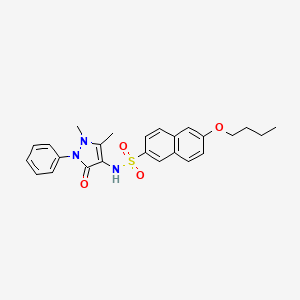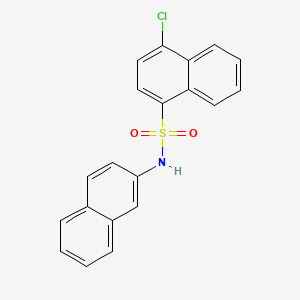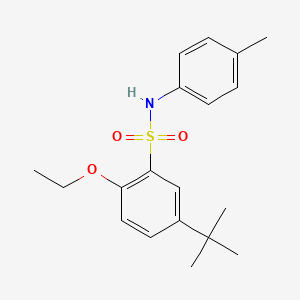
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BRP belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
作用機序
The mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is a complex process involving various cells and molecules, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, one limitation of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide. One area of interest is the development of derivatives of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide in more detail, which could lead to the identification of new therapeutic targets. Additionally, the potential of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide as a therapeutic agent in other fields of research, such as infectious diseases and metabolic disorders, could be explored.
合成法
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide can be synthesized by the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with diisopropylamine in anhydrous toluene. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is typically around 50%.
科学的研究の応用
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Inflammation is a key factor in many diseases, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3S/c1-6-9-22-17-10-15(7-8-16(17)18)23(20,21)19(11-13(2)3)12-14(4)5/h7-8,10,13-14H,6,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBYWWYOZYYQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

